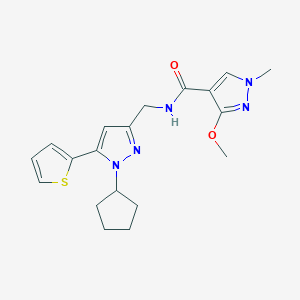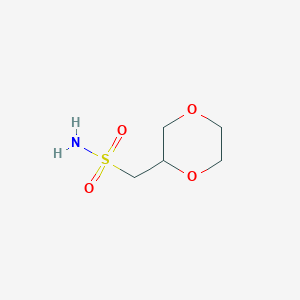![molecular formula C21H17FN2O6 B2733114 N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1358417-34-1](/img/structure/B2733114.png)
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, also known as DFIU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFIU is a urea derivative and is known to have various biochemical and physiological effects, making it a valuable compound in the field of pharmacology.
Mécanisme D'action
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα and protein kinase C, which are involved in cancer cell growth and proliferation. This compound also inhibits the activity of the STAT3 signaling pathway, which is known to promote cancer cell survival and growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in the lab. It has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, this compound has limitations in terms of its solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its anti-cancer effects.
Méthodes De Synthèse
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with phenylsulfonyl chloride to form the corresponding sulfonyl derivative. This intermediate product is then reacted with 2,3-dihydro-1H-indole-6-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O6/c1-27-21(26)16-10-18(14-8-12(22)2-4-15(14)24-16)30-11-20(25)23-13-3-5-17-19(9-13)29-7-6-28-17/h2-5,8-10H,6-7,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHOIJJZHPDGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)

![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)


![2-Chloro-N-[4-(cyclopropylmethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2733041.png)

![4-[2-(benzenesulfonamido)-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2733043.png)

![N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733045.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2733048.png)
![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)
